Ethyl 6-fluorobenzofuran-7-carboxylate
Overview
Description
EX-A4764:
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of EX-A4764 involves the preparation of boronic acid derivatives as described in patent WO 2019075084 A1 . The compound is synthesized through a series of chemical reactions, including the formation of a boronic acid intermediate, which is then converted into the final product under specific reaction conditions .
Industrial Production Methods: : Industrial production of EX-A4764 follows similar synthetic routes but is scaled up to meet the demand for research purposes. The process involves optimizing reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: : EX-A4764 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogenated compounds . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .
Major Products Formed: : The major products formed from these reactions include modified derivatives of EX-A4764 with enhanced anti-microbial properties .
Scientific Research Applications
Chemistry: : In chemistry, EX-A4764 is used to study the mechanisms of beta-lactamase inhibition and to develop new inhibitors with improved efficacy .
Biology: : In biological research, the compound is used to investigate bacterial resistance mechanisms and to identify potential targets for new antibiotics .
Medicine: : In medical research, EX-A4764 is explored for its potential use in developing new treatments for bacterial infections, particularly those caused by beta-lactamase-producing bacteria .
Industry: : In the pharmaceutical industry, EX-A4764 is used in the development of new antibiotics and as a reference compound in quality control processes .
Mechanism of Action
Mechanism of Action: : EX-A4764 exerts its effects by inhibiting the activity of beta-lactamase enzymes, which are responsible for bacterial resistance to beta-lactam antibiotics . The compound binds to the active site of the enzyme, preventing it from breaking down the antibiotic and allowing the antibiotic to exert its bactericidal effects .
Molecular Targets and Pathways: : The primary molecular target of EX-A4764 is the beta-lactamase enzyme. By inhibiting this enzyme, the compound disrupts the bacterial cell wall synthesis pathway, leading to bacterial cell death .
Comparison with Similar Compounds
Comparison with Other Compounds: : EX-A4764 is unique in its high potency and specificity as a beta-lactamase inhibitor . Similar compounds include other beta-lactamase inhibitors such as clavulanic acid, sulbactam, and tazobactam . EX-A4764 has shown superior efficacy in inhibiting a broader range of beta-lactamase enzymes .
List of Similar Compounds
- Clavulanic acid
- Sulbactam
- Tazobactam
EX-A4764 stands out due to its enhanced anti-microbial properties and its potential to overcome bacterial resistance mechanisms .
Properties
IUPAC Name |
ethyl 6-fluoro-1-benzofuran-7-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO3/c1-2-14-11(13)9-8(12)4-3-7-5-6-15-10(7)9/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYZLXGEGADIQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC2=C1OC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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